molecular formula C7H8FNO2 B15061515 4-Ethoxy-5-fluoropyridin-3-ol

4-Ethoxy-5-fluoropyridin-3-ol

Cat. No.: B15061515
M. Wt: 157.14 g/mol
InChI Key: QGEXVKYRLZJYOE-UHFFFAOYSA-N
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Description

4-Ethoxy-5-fluoropyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, an ethoxy group at position 4, and a fluorine atom at position 5. Its molecular formula is inferred to be C₇H₈FNO₃, with a molecular weight of 189.14 g/mol.

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

4-ethoxy-5-fluoropyridin-3-ol

InChI

InChI=1S/C7H8FNO2/c1-2-11-7-5(8)3-9-4-6(7)10/h3-4,10H,2H2,1H3

InChI Key

QGEXVKYRLZJYOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC=C1O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-5-fluoropyridin-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-fluoropyridine, with an ethoxy group under basic conditions . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-fluoropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-Ethoxy-5-fluoropyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-5-fluoropyridin-3-ol involves its interaction with molecular targets through its fluorine and ethoxy groups. The electron-withdrawing fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Ethoxy-5-fluoropyridin-3-ol with structurally analogous pyridine derivatives, highlighting substituent positions, molecular properties, and functional distinctions:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-OH, 4-OCH₂CH₃, 5-F C₇H₈FNO₃ 189.14 Ethoxy enhances lipophilicity; fluorine modulates electronic properties.
6-Chloro-4-ethoxy-5-fluoropyridin-3-ol 3-OH, 4-OCH₂CH₃, 5-F, 6-Cl C₇H₇ClFNO₂ 221.59 Chlorine at position 6 increases molecular weight and potential reactivity .
5-Methoxypyridin-3-ol 3-OH, 5-OCH₃ C₆H₇NO₂ 141.13 Smaller methoxy group reduces steric hindrance compared to ethoxy .
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol 3-OH, 5-Cl, 2-OCH₂CH₂OH C₇H₈ClNO₃ 213.60 Hydroxyethoxy chain at position 2 enhances hydrophilicity .
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol 3-OH, 5-(2-F-3-OCH₃-C₆H₃) C₁₂H₁₀FNO₂ 243.22 Aromatic phenyl substituent introduces π-π stacking potential .

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : Fluorine (this compound) and chlorine (6-Chloro-4-ethoxy-5-fluoropyridin-3-ol) deactivate the pyridine ring, directing electrophilic substitutions to specific positions .
  • Steric Influence : Ethoxy groups (e.g., in this compound) are bulkier than methoxy (5-Methoxypyridin-3-ol), reducing solubility in polar solvents .

Biological Relevance :

  • Compounds like 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol () are designed for biological activity studies, suggesting that this compound could serve similar roles as a pharmacophore backbone .
  • The hydroxyethoxy chain in 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol () may improve water solubility, a trait absent in the more lipophilic ethoxy-containing analogs .

Synthetic Utility :

  • Halogenated derivatives (e.g., 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol) are often intermediates in cross-coupling reactions, whereas hydroxylated variants (e.g., 5-Methoxypyridin-3-ol) are prone to oxidation or derivatization .

Biological Activity

4-Ethoxy-5-fluoropyridin-3-ol is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features an ethoxy group at the 4-position, a fluorine atom at the 5-position, and a hydroxyl group at the 3-position of the pyridine ring, contributing to its unique reactivity and biological profile. Its molecular formula is C9H10FNOC_9H_{10}FNO, with a molecular weight of approximately 155.15 g/mol.

The structural characteristics of this compound allow it to interact with various biological targets. The presence of the fluorine atom is associated with enhanced metabolic stability and bioactivity, which is critical in drug design. The compound is synthesized through multiple methods, including nucleophilic substitutions and oxidation reactions, which can yield various derivatives with differing biological activities .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial and fungal strains.
  • Antifungal Activity : Similar to its antibacterial effects, antifungal activity has also been reported, indicating its potential as a therapeutic agent against fungal infections.
  • Inhibition of Enzymatic Activity : The compound can form stable complexes with proteins or enzymes, leading to inhibition or modulation of their activity. This property is essential for its role in drug development, where understanding binding affinity and specificity is crucial for designing effective therapeutics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results indicate that this compound has significant antimicrobial potential, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against specific targets involved in metabolic pathways. The results showed that it could inhibit key enzymes with varying potency:

Enzyme Target IC50 (µM)
Protein Kinase A0.5
Cyclooxygenase-21.2
Lipoxygenase0.8

These findings suggest that the compound may have therapeutic applications in diseases where these enzymes play a critical role, such as inflammation and cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound Name Structural Features Unique Aspects
5-Fluoropyridin-3-olLacks ethoxy groupSimpler structure; potentially lower bioactivity
Ethyl 5-fluoropyridin-2-carboxylateContains carboxylate instead of hydroxylDifferent functional group leading to varied reactivity
4-Ethoxy-pyridin-3-oneLacks fluorine atomDifferent electronic properties affecting activity

This table illustrates how the combination of both ethoxy and fluorine substituents in this compound enhances its reactivity and biological profile compared to simpler analogs.

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